Drosophilin B, also known as Mutilin 14-glycolate, is a bioactive compound derived from the natural product pleuromutilin. This compound is primarily recognized for its antibacterial properties and its role in inhibiting bacterial protein synthesis. It is classified under the category of pleuromutilin antibiotics, which are notable for their unique mechanism of action and broad spectrum of activity against various bacterial pathogens.
Drosophilin B is synthesized from the fermentation of specific fungi, particularly Clitopilus passeckerianus. This organism has been identified as a significant source for producing pleuromutilin and its derivatives, including Drosophilin B. The compound can also be synthesized through various chemical methods that replicate its natural biosynthesis.
The synthesis of Drosophilin B can be achieved through both natural fermentation processes and total chemical synthesis. The natural method involves optimizing the culture conditions of Clitopilus passeckerianus, focusing on factors like temperature, pH, and nutrient availability to maximize yield.
In contrast, total synthesis involves several key steps, including:
The total synthesis typically includes multiple reaction steps that require careful control of reaction conditions to ensure high yields and purity of the final product.
Drosophilin B features a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The structural representation includes:
Drosophilin B undergoes various chemical reactions that modify its structure for enhanced biological activity:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing derivatives with improved efficacy against resistant bacterial strains.
Drosophilin B exerts its antibacterial effects primarily by binding to the peptidyl transferase center of the bacterial ribosome's 50S subunit. This binding inhibits protein synthesis by preventing peptide bond formation during translation, effectively halting bacterial growth.
The specificity of Drosophilin B allows it to target Gram-positive bacteria effectively while exhibiting minimal cross-resistance with other antibiotic classes due to its unique binding site compared to traditional antibiotics.
Drosophilin B has significant scientific uses:
Drosophilin B, also known as Pleuromutilin or Mutilin 14-glycolate (Chemical Abstracts Service Registry Number 125-65-5), is a naturally occurring diterpene antibiotic primarily isolated from fungi of the genus Pleurotus. Its primary antibacterial activity stems from its potent and specific inhibition of bacterial protein synthesis through a sophisticated interaction with the prokaryotic ribosome [1] [4] [8]. This mechanism exhibits high selectivity for bacterial over mammalian ribosomes, underpinning its therapeutic utility.
Pleuromutilin derivatives, including Drosophilin B, exhibit high-affinity binding to the 50S ribosomal subunit of bacteria. This specificity arises from unique structural features within the bacterial ribosome, absent in the eukaryotic 80S ribosome. Biochemical studies demonstrate that the tricyclic mutilin core of Drosophilin B facilitates deep insertion into a hydrophobic pocket within the peptidyl transferase center (PTC) region of the 50S subunit. This binding occurs near the A-site and P-site, critical regions for tRNA accommodation and peptide bond formation. The binding affinity is characterized by a dissociation constant (Kd) in the nanomolar range, significantly stronger than many classical ribosome inhibitors like macrolides, contributing to its potent bactericidal effects, particularly against Gram-positive pathogens like Staphylococcus aureus and mycoplasma species [1] [6] [8].
Table 1: Key Binding Interactions of Drosophilin B with the 50S Ribosomal Subunit
Interaction Type | Ribosomal Component | Functional Consequence |
---|---|---|
Hydrophobic Interactions | Pocket within Domain V of 23S rRNA | Anchors the tricyclic mutilin core |
Hydrogen Bonding | U2585, U2506, C2452 (23S rRNA) | Stabilizes binding and induces rRNA conformational shift |
Van der Waals Forces | A2572, G2505 (23S rRNA) | Contributes to overall binding energy and specificity |
Steric Occlusion | A-site and P-site vicinity | Blocks tRNA acceptor stem accommodation |
The PTC is the catalytic heart of the ribosome, responsible for catalyzing peptide bond formation. Drosophilin B binds directly within the PTC cavity. High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography structures reveal that the C14 glycolate side chain extension of Mutilin 14-glycolate projects towards the A-site tRNA binding cleft. This positioning sterically hinders the correct placement of the 3'-end of the aminoacyl-tRNA (A-tRNA) within the A-site. Consequently, the nucleophilic attack by the α-amino group of the A-tRNA on the carbonyl carbon of the peptidyl-tRNA (P-tRNA) in the P-site is prevented, directly inhibiting peptide bond formation. This mechanism is distinct from inhibitors like chloramphenicol, which primarily block the accommodation of the aminoacyl moiety of the A-tRNA without fully occupying the A-site [1] [6] [8].
Binding of Drosophilin B induces significant and specific conformational rearrangements within the 23S rRNA of the 50S subunit. Key nucleotides, including U2585 and U2506, undergo positional shifts. U2585, critical for PTC catalytic activity, flips into a distinct orientation upon pleuromutilin binding. This repositioning disrupts the optimal geometry required for the transition state of the peptidyl transfer reaction. Additionally, the binding stabilizes a conformation of the ribosomal A-loop (which interacts with the aminoacyl moiety of the A-tRNA) that is incompatible with proper A-tRNA binding. These induced changes are not merely static blockades but represent a dynamic alteration of the ribosome's functional architecture, effectively "freezing" the PTC in an inactive state [6] [8].
Beyond blocking the A-site and inhibiting the catalytic step of peptide bond formation, Drosophilin B also interferes with the translocation step of the ribosomal elongation cycle. Translocation involves the movement of deacylated tRNA from the P-site to the E-site and the movement of the peptidyl-tRNA from the A-site to the P-site, catalyzed by elongation factor G (EF-G). The binding of Drosophilin B stabilizes the tRNAs in their pre-translocation state. Structural studies indicate that pleuromutilins restrict the flexibility of nucleotide A2602 within the 23S rRNA, a residue crucial for the swiveling motion of the ribosomal subunits (head swivel) necessary for tRNA movement. This dual action – inhibition of both peptide bond formation and subsequent translocation – leads to a complete arrest of nascent polypeptide chain elongation and the premature dissociation of peptidyl-tRNA complexes, effectively halting bacterial growth [1] [8].
Table 2: Functional Consequences of Drosophilin B Binding on Ribosomal Function
Ribosomal Function | Mechanism of Inhibition | Outcome |
---|---|---|
A-site tRNA Accommodation | Steric occlusion by C14 glycolate chain | Prevents correct positioning of aminoacyl-tRNA |
Peptidyl Transfer Reaction | Disruption of catalytic geometry (U2585 flip), Blocking nucleophilic attack | Inhibition of peptide bond formation |
Translocation | Restriction of head swivel (via A2602 stabilization) | Prevents movement of mRNA-tRNA complex |
Initiation Complex Stability | Interference with initiation factors binding near PTC | Inactivates initiation complex formation |
Drosophilin B belongs to the pleuromutilin class, which occupies a unique niche among ribosome-targeting antibiotics. Comparing its mechanism and binding site to other major classes highlights its distinct advantages and potential clinical value, especially against resistant strains.
Table 3: Comparative Analysis of Ribosome-Targeting Antibiotic Classes
Antibiotic Class | Primary Binding Site | Main Mechanism of Action | Bactericidal/Static | Key Resistance Mechanisms | Cross-Resistance with Pleuromutilins? |
---|---|---|---|---|---|
Pleuromutilins | 50S PTC (A-site vicinity) | Blocks A-tRNA accommodation, Peptide bond formation, Translocation | Bactericidal | rRNA mutations (e.g., G2032A, C2576T), Efflux, cfr methyltransferase | - |
Macrolides | 50S Exit Tunnel | Blocks nascent peptide chain elongation | Primarily Static | rRNA methylation (erm genes), Mutations (A2058G), Efflux | No |
Chloramphenicol | 50S PTC (A-site crevice) | Competes with A-tRNA aminoacyl moiety | Primarily Static | Acetyltransferases (cat genes), Efflux, Permeability | No |
Lincosamides | 50S PTC (Overlaps pleuromutilin) | Inhibits peptide bond formation & translocation | Primarily Static | rRNA mutations (e.g., G2032A, C2576T), cfr, Nucleotidyltransferases | Yes (Partial) |
Oxazolidinones | 50S PTC (P-site) | Inhibits initiation complex formation | Static | rRNA mutations (e.g., G2576U), cfr, Efflux | No |
Aminoglycosides | 30S Decoding Center (A-site) | Causes misreading, Inhibits translocation | Bactericidal | Modifying enzymes, rRNA mutations, Efflux | No |
The unique binding mode and mechanism of Drosophilin B/Mutilin 14-glycolate make it a valuable scaffold for developing new antibiotics, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Derivatives like retapamulin (topical) and lefamulin (systemic) leverage this core mechanism while overcoming some limitations of the natural compound [2]. The emergence of the cfr gene, encoding a methyltransferase that modifies A2503 in the 23S rRNA near the pleuromutilin binding site, represents a significant resistance mechanism impacting pleuromutilins, phenicols, lincosamides, and oxazolidinones (PhLOPSA phenotype), highlighting the ongoing need for novel modifications or combination therapies [2] [6] [8].
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